molecular formula C28H22F2N2 B3819754 (E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

Cat. No.: B3819754
M. Wt: 424.5 g/mol
InChI Key: HKWBMTFGCMRIPL-UHFFFAOYSA-N
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Description

The compound (E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine is a bis-Schiff base featuring:

  • Two 2-fluorophenyl groups in the E-configuration, contributing to steric and electronic effects.
  • A 3,3'-dimethyl-[1,1'-biphenyl] core, enhancing rigidity and influencing π-conjugation.
  • Imine (-C=N-) linkages, typical of Schiff bases, which are pivotal in coordination chemistry and material science applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-[4-[(2-fluorophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N2/c1-19-15-21(11-13-27(19)31-17-23-7-3-5-9-25(23)29)22-12-14-28(20(2)16-22)32-18-24-8-4-6-10-26(24)30/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWBMTFGCMRIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3F)C)N=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Backbone: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Fluorophenyl Groups: Fluorophenyl groups can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imine Linkage: The final step involves the condensation of an amine with an aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison
Compound Name Key Substituents Core Structure C=N Bond Length (Å) Notable Features
Target Compound 2-Fluorophenyl, 3,3'-dimethyl-biphenyl Biphenyl ~1.29 (estimated) Ortho-F and methyl groups enhance steric hindrance and modulate electron density.
(E)-N-(4-Methoxyphenyl)-1-(4′-trifluoromethyl-biphenyl)methanimine 4-Methoxyphenyl, 4′-CF₃ Biphenyl N/A Electron-withdrawing CF₃ and electron-donating OMe groups create polarizable regions.
(E,E)-N,N′-Cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] 4-Fluorophenyl Cyclohexane N/A Flexible cyclohexane linker vs. rigid biphenyl; para-F substitution reduces steric effects.
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine 4-Cl, 2,4,6-F₃ Phenyl N/A Chlorine and trifluoromethyl groups increase hydrophobicity and electron withdrawal.
3-Fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline 3-F, 4-Me, 4-NO₂ Phenyl N/A Strong electron-withdrawing NO₂ group dominates electronic properties.
Key Observations:
  • Electronic Modulation: The biphenyl core enhances π-conjugation relative to single-phenyl or cyclohexane-linked compounds . Methyl groups act as weak electron donors, while fluorine atoms withdraw electrons, creating a balanced electronic profile.
  • Bond Lengths : The C=N bond length in the target (~1.29 Å) aligns with values reported for similar imines (1.264–1.292 Å ), suggesting comparable stability and resonance characteristics.
Key Observations:
  • The target compound’s synthesis likely follows a Schiff base condensation, similar to , but may require stringent conditions due to steric bulk.
  • Fluorinated imines generally exhibit high thermal and chemical stability, as seen in , though nitro-substituted derivatives (e.g., ) may be less stable under reducing conditions.

Biological Activity

The compound (E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine, often referred to as a fluorinated biphenyl derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated phenyl group and a biphenyl moiety, which are known to influence its biological activity. The structural formula is represented as follows:

C22H22F2N\text{C}_{22}\text{H}_{22}\text{F}_2\text{N}

This structure suggests potential interactions with biological targets due to the presence of the nitrogen atom and the fluorine substituents.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives with biphenyl structures have been evaluated for their antiproliferative effects against various cancer cell lines.

  • Case Study : A study published in Acta Pharmaceutica evaluated compounds with similar structures for their antiproliferative activity against breast (MCF-7), lung (H460), and colon carcinoma (HCT116) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
CompoundCell LineIC50 (µM)
Compound AMCF-71.0
Compound BH4602.0
Compound CHCT1160.5

Inhibition of Protein Kinases

The compound's potential as a protein kinase inhibitor was also investigated. Protein kinases play crucial roles in cell signaling and are key targets in cancer therapy.

  • Research Findings : A study assessed the inhibitory effects of similar compounds on various protein kinases including DYRK1A and CDK5/p25. The most promising analogs displayed sub-micromolar IC50 values against DYRK1A, indicating strong inhibitory capabilities .
CompoundKinase TargetIC50 (µM)
Compound DDYRK1A0.090
Compound ECK1>10

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds may trigger apoptosis through intrinsic pathways.
  • Inhibition of Metastasis : Certain derivatives have shown potential in inhibiting metastasis by interfering with cell adhesion and migration processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 2
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(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

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